molecular formula C22H26N6O2 B2767321 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013989-80-4

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2767321
CAS RN: 1013989-80-4
M. Wt: 406.49
InChI Key: MZUVOGCLCUKPJC-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2,5-dimethylbenzyl)-1-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O2 and its molecular weight is 406.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Compounds related to the queried chemical structure have been synthesized and evaluated for various biological activities. For instance, derivatives of similar compounds have been tested for cytotoxic activities against different cancer cell lines, showing potential as anticancer agents (Deady et al., 2003). Furthermore, the creation of metal complexes with purine derivatives suggests applications in the development of new materials for biological and chemical sensors, highlighting the versatility of purine-based compounds in creating metal-mediated base pairs (Sinha et al., 2015).

Chemical Synthesis and Medicinal Chemistry

Research has also focused on synthesizing and evaluating the antimicrobial, anticancer, and anti-HIV properties of purine derivatives, showing significant biological activities that could lead to the development of new therapeutic agents (Ashour et al., 2012). This indicates the potential of compounds within this chemical family for medicinal chemistry applications.

properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-7-26-20(29)18-19(25(6)22(26)30)23-21(28-16(5)11-15(4)24-28)27(18)12-17-10-13(2)8-9-14(17)3/h8-11H,7,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUVOGCLCUKPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=C(C=CC(=C3)C)C)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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